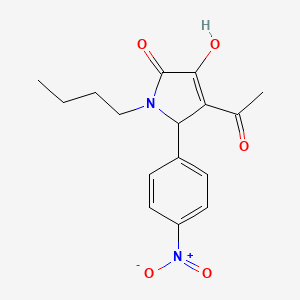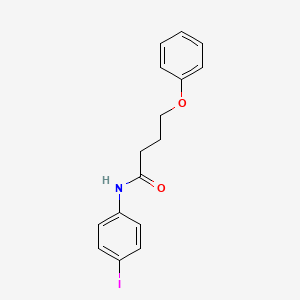
N-(4-iodophenyl)-4-phenoxybutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodophenyl)-4-phenoxybutanamide, also known as IPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPPB belongs to the class of arylalkoxypropanoic acid derivatives, and its structure consists of a phenoxybutyric acid linked to an iodophenyl group.
作用机制
The mechanism of action of N-(4-iodophenyl)-4-phenoxybutanamide involves its interaction with peroxisome proliferator-activated receptor (PPAR) gamma, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. N-(4-iodophenyl)-4-phenoxybutanamide acts as a PPAR gamma agonist, leading to the activation of downstream signaling pathways that regulate gene expression. This activation results in the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N-(4-iodophenyl)-4-phenoxybutanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-iodophenyl)-4-phenoxybutanamide inhibits cell growth by inducing cell cycle arrest and apoptosis. Inflammatory responses are characterized by the production of pro-inflammatory cytokines, and N-(4-iodophenyl)-4-phenoxybutanamide has been found to suppress the production of these cytokines. In neurodegenerative diseases, N-(4-iodophenyl)-4-phenoxybutanamide has been studied for its neuroprotective effects and its ability to improve cognitive function.
实验室实验的优点和局限性
One of the advantages of N-(4-iodophenyl)-4-phenoxybutanamide is its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. N-(4-iodophenyl)-4-phenoxybutanamide has been shown to have high potency and selectivity in its biological effects, making it a promising candidate for drug development. However, one limitation of N-(4-iodophenyl)-4-phenoxybutanamide is its low solubility, which can make it challenging to administer in vivo. Additionally, further studies are needed to investigate the long-term effects and safety of N-(4-iodophenyl)-4-phenoxybutanamide.
未来方向
There are several future directions for N-(4-iodophenyl)-4-phenoxybutanamide research. One potential area of investigation is the development of novel formulations that can improve the solubility and bioavailability of N-(4-iodophenyl)-4-phenoxybutanamide. Another direction is to explore the potential of N-(4-iodophenyl)-4-phenoxybutanamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to investigate the potential of N-(4-iodophenyl)-4-phenoxybutanamide in treating other diseases, such as metabolic disorders and cardiovascular diseases.
Conclusion
In conclusion, N-(4-iodophenyl)-4-phenoxybutanamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-iodophenyl)-4-phenoxybutanamide has been studied for its effects on cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves its interaction with PPAR gamma, leading to the modulation of various cellular processes. While N-(4-iodophenyl)-4-phenoxybutanamide has several advantages, such as high potency and selectivity, further studies are needed to investigate its long-term effects and safety. Overall, N-(4-iodophenyl)-4-phenoxybutanamide represents a promising candidate for drug development and further research in the field of medicine.
合成方法
The synthesis of N-(4-iodophenyl)-4-phenoxybutanamide involves the reaction of 4-iodophenol with 4-phenoxybutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(4-iodophenyl)-4-phenoxybutanamide. This synthesis method has been optimized to achieve high yields and purity of N-(4-iodophenyl)-4-phenoxybutanamide.
科学研究应用
N-(4-iodophenyl)-4-phenoxybutanamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-iodophenyl)-4-phenoxybutanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a common feature of many diseases, and N-(4-iodophenyl)-4-phenoxybutanamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(4-iodophenyl)-4-phenoxybutanamide has been studied for its neuroprotective effects and its ability to improve cognitive function.
属性
IUPAC Name |
N-(4-iodophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c17-13-8-10-14(11-9-13)18-16(19)7-4-12-20-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHTWNGIIMPBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5150857.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide](/img/structure/B5150865.png)
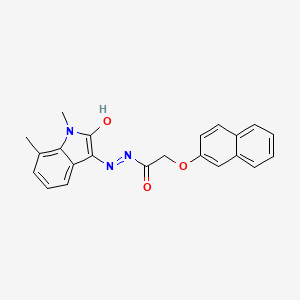
![4-bromo-N-{2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5150880.png)

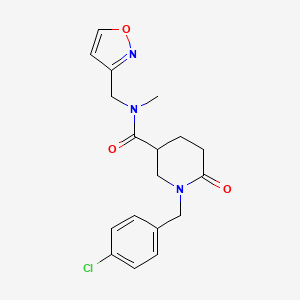
![N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5150916.png)
![allyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5150924.png)
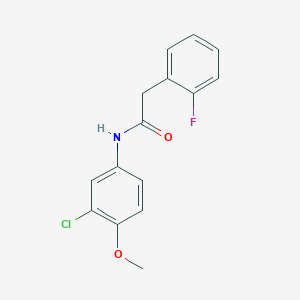
![ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B5150935.png)
![3-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5150936.png)
![N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5150945.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5150965.png)
